molecular formula C15H20ClNO3 B14867153 Ethyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14867153
M. Wt: 297.78 g/mol
InChI Key: NIKDUVPVVFOZMD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chloro-substituted phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro-Substituted Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chloro-substituted phenyl group is introduced to the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    This compound: Similar structure but with different substituents on the phenyl ring.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Properties

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

ethyl 4-(2-chloro-3-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C15H20ClNO3/c1-4-20-15(18)12-9-17(2)8-11(12)10-6-5-7-13(19-3)14(10)16/h5-7,11-12H,4,8-9H2,1-3H3

InChI Key

NIKDUVPVVFOZMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=C(C(=CC=C2)OC)Cl)C

Origin of Product

United States

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